molecular formula C13H16O2 B181603 2-cyclohexylbenzoic Acid CAS No. 97023-48-8

2-cyclohexylbenzoic Acid

Cat. No.: B181603
CAS No.: 97023-48-8
M. Wt: 204.26 g/mol
InChI Key: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
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Description

2-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2. It is characterized by a benzoic acid moiety substituted with a cyclohexyl group at the second position. This compound is known for its crystalline or powder form and has a melting point ranging from 101.5°C to 110.5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzoic acid can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-cyclohexylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Uniqueness: 2-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns .

Properties

IUPAC Name

2-cyclohexylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFZNPTAJIXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427257
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97023-48-8
Record name 2-cyclohexylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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